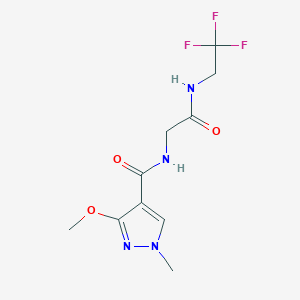![molecular formula C25H19N3O4 B2726530 ethyl 4-(2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamido)benzoate CAS No. 923677-18-3](/img/structure/B2726530.png)
ethyl 4-(2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “ethyl 4-(2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamido)benzoate” is a derivative of indenopyrroles . Indenopyrroles are a class of compounds that have been synthesized by the treatment of known dihydroxy-2-methyl-4-oxoindeno[1,2-b] pyrroles with phosphorus oxychloride (POCl3) .
Synthesis Analysis
The synthesis of this compound involves a POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles . The elimination of vicinal hydroxyl groups at the 3a and 8b positions, formation of a bond, and electrophilic chlorination of the methyl group attached to C2 resulted in the fused aromatic pyrrole structures . Benzylic substitution of various nucleophiles such as H2O, EtOH, and NaN3 with a chlorine atom gave diverse 4-oxoindeno[1,2-b]pyrrole derivatives in 58 to 93% yields .Molecular Structure Analysis
The structures of the products were confirmed by spectroscopic methods, elemental analysis, and X-ray crystallography . Unfortunately, specific details about the molecular structure of “ethyl 4-(2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamido)benzoate” are not available in the retrieved papers.Chemical Reactions Analysis
The chemical reaction involved in the synthesis of this compound is a POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination . This reaction was investigated in different aprotic solvents, and the highest reaction yield was obtained in DMF .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
YD-3 was identified as a novel thrombin-receptor antagonist, with its derivatives synthesized for exploring their bioactivities (郭瓊文, 2006). The derivatives were evaluated for their differentiation and proliferation effects on HL-60 cells and antiproliferative activities on various cancer cell lines. Specific derivatives exhibited selective antiproliferative activities, suggesting their potential as lead compounds for further cancer research.
Antimicrobial Applications
Research on new quinazolines, which include structures related to ethyl 4-(2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamido)benzoate, demonstrated potential antimicrobial agents. These compounds were tested against a range of bacteria and fungi, indicating broad-spectrum antimicrobial activities (N. Desai, P. N. Shihora, & D. Moradia, 2007).
Molecular Docking and Theoretical Studies
A study on the FT-IR, FT-Raman spectra, and molecular docking of a related compound highlighted its potential interaction with biological targets. The compound's molecular structure was analyzed, showing stability and possible sites for nucleophilic attack. The nonlinear optical properties suggested applications beyond biological activities, including material sciences (A. El-Azab et al., 2016).
Cholinesterase Inhibitory Activities
Compounds derived from the chemical structure of ethyl 4-(2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamido)benzoate were investigated for their cholinesterase inhibitory activities. This research is crucial for understanding the potential therapeutic applications of these compounds in treating diseases like Alzheimer's (Dilfaraz Khan et al., 2014).
Propiedades
IUPAC Name |
ethyl 4-[[2-(4-oxo-2,3-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,5(16),6,8,10,12,14-heptaen-3-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O4/c1-2-32-25(31)15-10-12-16(13-11-15)26-21(29)14-28-24(30)20-9-5-8-18-17-6-3-4-7-19(17)23(27-28)22(18)20/h3-13H,2,14H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBBEDSVQYPOQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C4C(=CC=C3)C5=CC=CC=C5C4=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamido)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

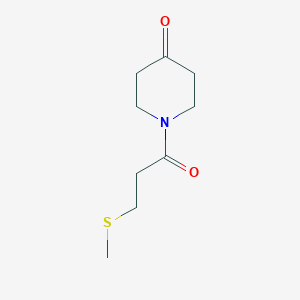


![3-(benzo[d]thiazol-2-yl)-2,6-diethyl-4-oxo-4H-chromen-7-yl propionate](/img/structure/B2726451.png)
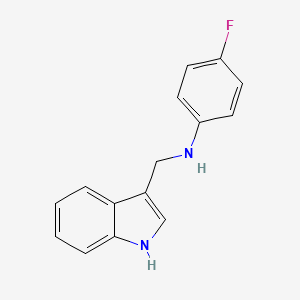
![N-(3-Chloro-4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2726457.png)

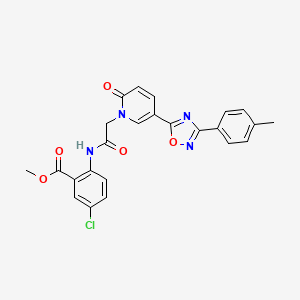
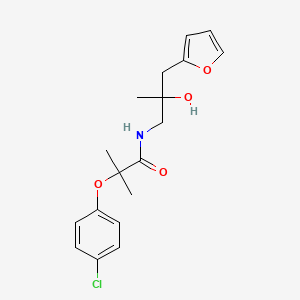
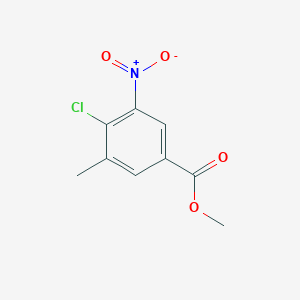
![3-amino-N-(2-ethoxyphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2726464.png)
![N-(benzo[d]thiazol-2-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamide](/img/structure/B2726466.png)
